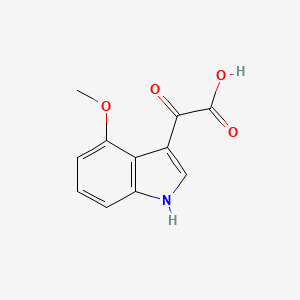

2-(4-Methoxy-3-indolyl)-2-oxoacetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-8-4-2-3-7-9(8)6(5-12-7)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXSAJYOYUJRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxy 3 Indolyl 2 Oxoacetic Acid

Electrophilic and Nucleophilic Reactivity of Indole-Glyoxylic Acid Systems

The indole (B1671886) ring system is inherently nucleophilic due to the delocalization of the nitrogen lone-pair electrons across the bicyclic structure, creating a π-excessive heterocycle. This makes it susceptible to attack by electrophiles, with the C3 position being the most electron-rich and typically the primary site of electrophilic substitution. uni-muenchen.dequimicaorganica.org However, in 2-(4-methoxy-3-indolyl)-2-oxoacetic acid, the C3 position is already substituted. The presence of the electron-donating methoxy (B1213986) group at the C4 position further enhances the nucleophilicity of the indole ring, particularly the benzene (B151609) portion. nih.gov

Conversely, the glyoxylic acid moiety (-CO-COOH) attached at C3 introduces strong electron-withdrawing character due to the two carbonyl groups. This side chain contains two electrophilic centers: the ketonic carbon and the carboxylic carbon. This dual nature allows the molecule to act as a nucleophile via its indole ring and as an electrophile at the side chain. While the indole nucleus generally undergoes electrophilic substitution, it can also act as a nucleophile in addition reactions, particularly under basic conditions where the N-H proton can be removed. nih.gov The reactivity is a fine balance; the electron-withdrawing side chain deactivates the pyrrole (B145914) ring to further electrophilic attack, while the 4-methoxy group activates the carbocyclic ring for such reactions. uni-muenchen.denih.gov In reactions with nucleophiles, the primary sites of attack are the carbonyl carbons of the oxoacetic acid group. nih.gov

Reaction Mechanisms Involving the Oxoacetic Acid Group

The oxoacetic acid group is a hub of reactivity, featuring both a ketone and a carboxylic acid. These functionalities can undergo transformations independently, allowing for a wide range of chemical modifications.

The carboxylic acid group of this compound can undergo typical transformations characteristic of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. This reaction proceeds via protonation of the carboxylic oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. Microwave-assisted synthesis in ionic liquids has also been shown to be an effective method for producing indole-2-carboxylic acid esters. researchgate.net

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation often requires the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), to activate the carboxylic acid for nucleophilic attack by the amine. nih.govarkat-usa.org Direct condensation between carboxylic acids and amines can also be achieved under hydrothermal conditions. sci-hub.se These reactions are fundamental in medicinal chemistry for synthesizing bioactive indole carboxamides. arkat-usa.org

A general scheme for these transformations is presented below.

| Reaction Type | Reagents & Conditions | Product Type |

| Esterification | R-OH, H⁺ catalyst | 2-(4-Methoxy-3-indolyl)-2-oxoacetate ester |

| Amide Formation | R₂NH, Coupling Agents (e.g., EDC, HOBt) | N-substituted-2-(4-methoxy-3-indolyl)-2-oxoacetamide |

The ketone of the α-ketoacid moiety is an electrophilic center and can react with various nucleophiles. Its reactivity is enhanced by the adjacent electron-withdrawing carboxylic acid group.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 2-hydroxy-2-(4-methoxy-3-indolyl)acetic acid. This transformation can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for the reduction of ketones and aldehydes and is generally preferred as it does not typically reduce carboxylic acids or esters. wikipedia.orglibretexts.orgchemguide.co.uk More potent reagents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would likely reduce the carboxylic acid as well. youtube.com

Nucleophilic Addition: The ketone carbon is susceptible to attack by various nucleophiles. For instance, it can undergo aldol-type reactions where an enolate attacks the ketone. biorxiv.org Grignard reagents or organolithium compounds could also add to the ketone, though side reactions with the acidic N-H and carboxylic acid protons would need to be considered and likely require protection strategies.

Transformations Involving the Methoxy Indole Moiety

The substituted indole ring itself is a key site for chemical modification, with outcomes heavily dependent on the directing effects of the existing substituents.

With the C3 position occupied by the glyoxylic acid group, further electrophilic aromatic substitution is directed to other positions on the indole nucleus. The powerful electron-donating 4-methoxy group primarily directs incoming electrophiles to the benzene ring.

Electrophilic Aromatic Substitution: Theoretical and experimental data suggest that electrophilic attack on a 4-substituted indole will occur on the carbocyclic (benzene) ring. The 4-methoxy group is an activating ortho-, para- director. Since the para-position (C6) is sterically hindered and electronically less favored, substitution is most likely at the C7 and C5 positions. The precise location of substitution can be controlled by the choice of catalyst and reaction conditions. For example, transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. nih.govresearchgate.netsigmaaldrich.comtechnion.ac.il Ruthenium-catalyzed reactions have been used to specifically functionalize the C4-position of indoles using a directing group strategy. nih.gov Similarly, palladium-catalyzed cross-coupling reactions can introduce substituents at specific positions, often guided by pre-existing functional groups. mdpi.com

The following table summarizes the expected regioselectivity for electrophilic substitution on the 4-methoxyindole (B31235) ring.

| Position | Electronic Activation | Steric Hindrance | Likely Outcome |

| C2 | Deactivated by adjacent C3-substituent and inductive effect of N | Moderate | Unlikely |

| C5 | Activated by 4-methoxy group (ortho) | Low | Favorable site for substitution |

| C6 | Activated by 4-methoxy group (para) | Moderate | Possible site, but less favored than C5/C7 |

| C7 | Activated by 4-methoxy group (ortho) and pyrrole nitrogen | Low | Favorable site for substitution |

The stability of this compound is influenced by environmental factors such as pH, oxidizing agents, and light. Indole derivatives, in general, can be susceptible to degradation.

Acidic and Basic Conditions: Indole compounds can be unstable in strongly acidic media, often leading to polymerization. In alkaline conditions, indole derivatives can undergo hydrolysis. Studies on the structurally related drug indomethacin, which has a 5-methoxyindole (B15748) core, show significant degradation in alkaline solutions through hydrolysis of its amide bond. sigmaaldrich.com For this compound, while it lacks an amide bond, prolonged exposure to strong base could potentially lead to other degradation pathways.

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation. researchgate.netacs.org Oxidative cleavage of the C2-C3 double bond is a known degradation pathway for indoles, often referred to as Witkop oxidation, which can be mediated by reagents like hydrogen peroxide. researchgate.net Bacterial degradation of indole-3-acetic acid (IAA) often proceeds via oxidation to intermediates like 2-oxoindole-3-acetic acid and 3-hydroxy-2-oxindole-3-acetic acid, indicating the pyrrole ring is a primary site of oxidative attack. biorxiv.orgmdpi.combiorxiv.org The presence of the methoxy group can also influence stability; electron-donating groups can sometimes increase susceptibility to oxidation.

Biotransformation: Microbes possess enzymes capable of degrading indole derivatives. nih.govnih.gov The degradation of indole-3-acetic acid is well-studied and involves a cascade of enzymatic reactions that hydroxylate and cleave the indole ring. mdpi.comunl.edunih.gov It is plausible that this compound could be a substrate for similar enzymatic pathways in biological systems.

Cyclization Reactions and Heterocycle Formation (e.g., furan-2,5-diones)

The reactivity of the α-keto acid moiety at the C3 position of the indole nucleus in this compound presents intriguing possibilities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. While specific studies on the cyclization of this compound to form furan-2,5-diones are not extensively documented in the reviewed literature, the formation of fused furanone-indole scaffolds from analogous indole precursors has been reported. These reactions provide valuable insights into the potential cyclization pathways of the target molecule.

One of the most relevant analogous transformations is the synthesis of furo[3,4-b]indol-1-ones. These compounds, which are isomers of the hypothetical cyclization product of 2-(indolyl)-2-oxoacetic acids, feature a lactone ring fused to the indole core. Research has demonstrated that these structures can be efficiently synthesized through palladium-catalyzed processes. For instance, a one-step method for the synthesis of functionalized furo[3,4-b]indol-1-ones has been developed, which involves a palladium-catalyzed sequential indolization, carbonylation, and lactonization process starting from appropriately functionalized 2-alkynylanilines. unipr.it This methodology highlights the feasibility of forming a five-membered lactone ring fused to the indole skeleton. unipr.it In this process, three new bonds (C-N, C-C, and C-O) and two fused heterocycles are generated in a single transformation. unipr.it

The proposed mechanism for such a reaction, starting from a 2-(hydroxypropyn-1-yl)aniline, involves an initial 5-endo-dig cyclization to form the indole moiety, followed by a cyclocarbonylation step to construct the fused lactone ring. unipr.it This indicates a preference for the formation of the indole core prior to the exocyclic carbonylation and subsequent cyclization. unipr.it

Further supporting the formation of furan-fused indole systems, metal-free, three-component reactions have been developed for the synthesis of furo[3,4-b]carbazole frameworks from indoles, tertiary propargylic alcohols, and activated alkynes. wnmc.edu.cn Although the starting materials and reaction pathways are different, these findings underscore the accessibility of the furo-indole scaffold. In some instances, the furo[3,4-b]carbazole can be formed as a byproduct, with the reaction conditions, particularly the solvent, playing a crucial role in the selectivity of the product formation. wnmc.edu.cn

The following table summarizes a key analogous reaction that results in a fused furanone-indole system, providing a model for the potential cyclization of this compound.

Table 1: Analogous Cyclization Reaction for the Formation of Fused Furanone-Indole Systems

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| 2-(hydroxypropyn-1-yl)anilines | PdI2, KI, CO, O2 | Toluene, 100 °C, 24 h | Furo[3,4-b]indol-1-ones | Fair to High | unipr.it |

While the direct cyclization of this compound to a furan-2,5-dione remains a topic for further investigation, the existing literature on the synthesis of related furo[3,4-b]indol-1-ones and other fused furanone structures provides a strong foundation for exploring such transformations. The electrophilic nature of the α-keto carbon and the nucleophilicity of the indole ring, particularly at the C2 position, suggest that acid or metal catalysis could potentially facilitate an intramolecular cyclization-dehydration cascade to yield novel heterocyclic compounds.

Derivatization Strategies and Structure Activity Relationship Sar Studies of Analogs

Design Principles for Indole-Glyoxyl-Based Analog Libraries

The design of analog libraries based on the indole-glyoxyl scaffold is rooted in the principle of exploring chemical space around a validated pharmacophore. The indole (B1671886) ring system and its glyoxylamide side chain are known to interact with various biological targets, making them ideal for modification. nih.govnih.gov The primary goal is to systematically alter different parts of the molecule to understand and optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity.

Key design strategies include:

Indole Ring Substitution : Introducing a variety of substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) at different positions of the indole core to probe electronic and steric effects on target binding. nih.govresearchgate.net

Side Chain Modification : Altering the glyoxylamide portion by converting the carboxylic acid to various amides, introducing amino acid spacers, or changing its position on the indole ring. nih.gov

Hybrid Molecule Formation : Conjugating the indole-glyoxylamide core with other known pharmacophores, such as polyamines or chalcones, to create hybrid molecules with potentially novel or enhanced mechanisms of action. researchgate.netnih.gov

This systematic approach allows for the generation of extensive structure-activity relationship (SAR) data, which is crucial for guiding the development of lead compounds into clinical candidates.

Synthesis of Conjugates and Hybrid Molecules

The synthesis of derivatives from the parent 2-(indolyl)-2-oxoacetic acid structure is adaptable, allowing for the creation of diverse molecular libraries.

A common and direct method for synthesizing indolylglyoxylamides involves a two-step process. First, a substituted or unsubstituted indole is reacted with oxalyl chloride to generate a reactive indol-3-ylglyoxalyl chloride intermediate. This intermediate is then treated in situ with a desired primary or secondary amine to form the final indolylglyoxylamide product. ajprd.com

Modifications are readily introduced by:

Utilizing a variety of commercially available or synthesized indoles with different substituents at positions 4, 5, 6, or 7.

Employing a diverse library of amines to be coupled with the glyoxalyl chloride intermediate, leading to a wide range of N-substituted amides. nih.gov

For instance, a series of bis(indolyl)glyoxylamides was synthesized by treating in situ generated indole-3-glyoxalylchloride with tryptamine. ajprd.com This modularity is a key advantage for building libraries for SAR studies.

More complex conjugates are designed to enhance properties like cell uptake or to introduce additional binding motifs. nih.gov

Polyamine Conjugates : These are synthesized by linking polyamine chains (like spermidine (B129725) or spermine) to the indole scaffold. The strategy aims to leverage the polyamine transport system, which is often upregulated in pathological conditions, to improve the cellular uptake and activity of the drug. nih.gov The conjugation can significantly influence the cytotoxic activity of the parent molecule. nih.gov

Indole-Chalcone Hybrids : Chalcones, known for their diverse biological activities, can be hybridized with the indole nucleus. researchgate.netnih.gov A prevalent synthetic route is the Claisen-Schmidt condensation, where an indole-containing aldehyde reacts with an appropriate acetophenone (B1666503) derivative under basic conditions to form the characteristic α,β-unsaturated ketone system of the chalcone. nih.govacs.org These hybrid molecules are explored for a range of activities, including anticancer and anti-inflammatory effects. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis in In Vitro Biological Systems

SAR analysis reveals how specific structural changes in a molecule affect its biological activity, providing critical insights for drug design. nih.govnih.govacs.org

The nature and position of substituents on the indole ring profoundly influence the biological activity of indolylglyoxylamide derivatives. nih.govacs.org

Methoxy Groups : The position of a methoxy group is critical. In one study of indole-based inhibitors, a methoxy group at the 7-position of the indole ring was found to be the most favorable for activity, while substitution at position 4 was the least favorable. researchgate.net

Halogens (Chloro, Fluoro) : Halogenation is a common strategy in drug design. nih.gov In several series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net For example, in a series of antileishmanial indolylglyoxylamides, an ortho-bromo substituted compound showed an IC₅₀ value of 3.79 µM, which was superior to many other analogs. researchgate.net

Alkyl Groups : Simple alkyl groups can also modulate activity. A para-ethylated indolylglyoxylamide demonstrated potent antileishmanial activity with an IC₅₀ value of 5.17 µM. nih.gov

The following interactive table summarizes SAR findings for substitutions on the indole ring from various studies.

| Base Scaffold | Substituent & Position | Target/Assay | Result (IC₅₀ / Activity) | Reference |

| Indolylglyoxylamide | ortho-Bromo (on pendant phenyl) | Leishmania donovani | 3.79 µM | researchgate.net |

| Indolylglyoxylamide | para-Ethyl (on pendant phenyl) | Leishmania donovani | 5.17 µM | nih.gov |

| Indole-3-glyoxylamide (B122210) | 7-Methoxy (on indole) | Tubulin Polymerization | Favorable for activity | researchgate.net |

| Indole-3-glyoxylamide | 4-Methoxy (on indole) | Tubulin Polymerization | Least favorable for activity | researchgate.net |

| Indole-3-glyoxylamide | Fluorine substitution | Tubulin Polymerization | More potent than chlorine | researchgate.net |

| Indole-Chalcone | 2-Fluoro (on phenyl) | Cancer Cell Lines | IC₅₀ in the range of 0.029–0.729 µM | nih.gov |

Modifications to this side chain have significant consequences:

Amide Formation : Converting the carboxylic acid to an amide is a common derivatization. The nature of the amine used to form the amide plays a crucial role. For example, N-heterocyclic substitutions on indolyl glyoxylamides have been shown to retain or enhance in vivo anticancer activity. acs.org

Introduction of Spacers : Introducing an amino acid spacer into the glyoxamide chain has been explored to alter the molecule's flexibility and orientation. In one study, a glycine (B1666218) derivative showed promising activity against several cancer cell lines. nih.gov

Positional Isomerism : Moving the glyoxamide chain from the indole-3-position to other positions, such as 4 or 5, has been investigated. These changes often lead to a decrease or loss of activity, highlighting the importance of the C3-substitution pattern for specific targets. nih.gov

The following interactive table provides examples of how modifications to the side chain impact activity.

| Parent Compound | Side Chain Modification | Target/Assay | Result | Reference |

| Indol-3-ylglyoxamide | Introduction of a glycine spacer | Cancer Cell Lines (KB, SK-OV-3, etc.) | Promising anticancer activity | nih.gov |

| Indol-3-ylglyoxamide | Moved glyoxamide chain to position 4 | Cancer Cell Lines | Reduced or abolished activity | nih.gov |

| Indol-3-ylglyoxamide | Moved glyoxamide chain to position 5 | Cancer Cell Lines | Reduced or abolished activity | nih.gov |

| Indolylglyoxylamide | N-heterocyclic substitutions | Cancer Cell Lines (P388 leukemia) | Retained in vivo anticancer activity | acs.org |

Investigation of Positional Isomerism and Stereochemical Considerations in Modulating Activity

The biological activity of indole-based compounds can be profoundly influenced by the specific placement of substituents on the indole scaffold and the stereochemistry of the molecule. In the context of analogs of 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid, understanding these relationships is crucial for the rational design of more potent and selective agents. This section explores the impact of positional isomerism of the methoxy group and the stereochemical configurations of related analogs on their biological profiles.

Investigation of Positional Isomerism

The position of the methoxy group on the indole ring is a critical determinant of the pharmacological activity of many indole derivatives. While direct structure-activity relationship (SAR) studies on positional isomers of this compound are not extensively documented in publicly available research, studies on analogous indole structures, such as indolyl-pyridinyl-propenones and indole-3-glyoxylamides, provide significant insights into the potential effects of altering the methoxy group's location.

Research on certain indolyl-pyridinyl-propenone analogs has demonstrated that a simple shift in the methoxy group's position can dramatically alter the mechanism of action. For instance, moving the methoxy substituent from the 5-position to the 6-position on the indole ring was found to switch the compound's biological activity from inducing methuosis, a form of non-apoptotic cell death, to causing microtubule disruption. This highlights the profound impact that positional isomerism can have on the molecular targets of these compounds.

In the case of indole-3-glyoxylamides, a class of compounds structurally related to 2-(indolyl)-2-oxoacetic acids, the placement of methoxy groups has also been shown to be a key factor in their activity. Studies have indicated that a para-methoxy group on a phenyl ring attached to the glyoxylamide structure is often essential for potent biological activity. The introduction of a second methoxy group, however, has been reported to be detrimental to the activity of some analogs.

Furthermore, SAR studies on other indole-3-glyoxylamides have revealed that while derivatization at the C4, C5, and C7 positions of the indole nucleus is generally not well-tolerated, substitution at the C6 position with electron-withdrawing groups can lead to a significant enhancement of biological activity. These findings collectively suggest that the 4-methoxy substitution in this compound is likely a key contributor to its specific biological profile, and that its positional isomers (e.g., 5-methoxy, 6-methoxy, and 7-methoxy analogs) would be expected to exhibit distinct activities.

The following table illustrates the potential positional isomers of methoxy-substituted 2-(indolyl)-2-oxoacetic acid, which would require systematic biological evaluation to fully elucidate the structure-activity relationships.

| Compound Name | Position of Methoxy Group |

| This compound | 4-position |

| 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid | 5-position |

| 2-(6-Methoxy-3-indolyl)-2-oxoacetic Acid | 6-position |

| 2-(7-Methoxy-3-indolyl)-2-oxoacetic Acid | 7-position |

Stereochemical Considerations in Modulating Activity

The introduction of chirality into drug candidates can lead to enantiomers with significantly different pharmacological and toxicological profiles. While this compound itself does not possess a chiral center in its core structure, the synthesis of analogs with substituents at the α-carbon of the oxoacetic acid moiety would introduce a stereocenter, leading to the possibility of (R)- and (S)-enantiomers.

Currently, there is a lack of specific research in the public domain detailing the synthesis and comparative biological evaluation of chiral analogs of this compound. The stereoselectivity of drug action is a well-established principle in medicinal chemistry, where enantiomers often exhibit different affinities for their biological targets due to the three-dimensional nature of receptor binding sites and enzyme active sites.

For many classes of drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the investigation into the stereochemical aspects of this compound analogs represents a critical and unexplored area of research.

Future studies in this area would necessitate the development of enantioselective synthetic routes or chiral resolution techniques to isolate the individual enantiomers of relevant analogs. Subsequent in-vitro and in-vivo testing would then be required to determine if one stereoisomer possesses a more favorable activity and safety profile. Such studies would be invaluable for optimizing the therapeutic potential of this class of compounds.

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the indole (B1671886) ring protons, the methoxy (B1213986) group protons, and the acidic proton. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm). The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) form a coupled system. Due to the electron-donating methoxy group at the C-4 position, the H-5 proton is expected to be shifted upfield. The H-2 proton on the pyrrole (B145914) ring of the indole nucleus typically appears as a singlet in a region of δ 7-8 ppm. researchgate.net The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton is also expected to be a broad singlet at a very downfield chemical shift, often above 12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum will be characterized by signals for the two carbonyl carbons of the oxoacetic acid group (expected between δ 160-190 ppm), with the carboxylic acid carbon being more shielded than the ketone carbon. The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C-4 carbon, bearing the methoxy group, will show a significant downfield shift due to the oxygen atom's deshielding effect, while adjacent carbons may be shielded. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm. chemicalbook.com Data from the closely related compound, 5-Methoxyindole-3-acetic acid, shows indole ring carbons in the range of δ 100-132 ppm and the carboxylic acid carbon at approximately δ 174 ppm, providing a strong comparative basis. chemicalbook.com

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the H-5, H-6, and H-7 protons on the indole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. It would show correlations from the methoxy protons to the C-4 carbon, from the H-2 proton to C-3 and other nearby carbons, and from the indole protons to the carbonyl carbons, thus confirming the substitution pattern and the connection of the side chain to the C-3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | 10.0 - 12.0 (br s) | - | H-2, H-7 |

| C2 | - | ~125 | H-2 |

| H-2 | 7.5 - 8.0 (s) | - | C2, C3, C3a, C=O |

| C3 | - | ~110 | H-2 |

| C3a | - | ~128 | H-2, H-5, H-7 |

| C4 | - | ~150-155 | OCH₃, H-5 |

| OCH₃ | 3.8 - 4.0 (s) | ~56 | C4 |

| C5 | - | ~105 | H-5, H-7 |

| H-5 | 6.7 - 7.0 (d) | - | C4, C7, C3a |

| C6 | - | ~122 | H-5, H-6, H-7 |

| H-6 | 7.0 - 7.3 (t) | - | C5, C7a |

| C7 | - | ~115 | H-5, H-6 |

| H-7 | 6.8 - 7.1 (d) | - | C5, C6, C7a |

| C7a | - | ~135 | H-2, H-7 |

| C=O (keto) | - | ~185 | H-2 |

| C=O (acid) | - | ~165 | - |

| COOH | >12.0 (br s) | - | C=O (acid) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500-3300 cm⁻¹, overlapping with C-H stretching bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The most prominent features would be the C=O stretching vibrations. Due to the presence of two carbonyl groups (ketone and carboxylic acid), two distinct, strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The α-keto group typically absorbs at a lower frequency (around 1680-1700 cm⁻¹) due to conjugation with the indole ring, while the carboxylic acid carbonyl appears at a higher frequency (around 1700-1730 cm⁻¹). The C-O stretching of the methoxy group and the carboxylic acid would result in strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the non-polar C=C bonds of the aromatic indole ring are expected to produce strong signals in the Raman spectrum, providing clear information about the aromatic backbone.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Methoxy/Acid C-O | Stretch | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, providing insight into its conjugated system. The parent indole chromophore typically exhibits two main absorption bands in the UV region, around 270-290 nm and a shorter wavelength band near 220 nm, corresponding to π→π* transitions. nist.govresearchgate.net

For this compound, the presence of the electron-donating methoxy group (an auxochrome) and the electron-withdrawing α-keto acid side chain (a chromophore) extends the conjugation of the indole system. This extension is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to simple indole. researchgate.net The spectrum, likely recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show a strong absorption band above 280 nm, potentially extending towards 300 nm or slightly beyond. researchdata.edu.au The exact position of λmax would be sensitive to solvent polarity. physchemres.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental formula of the compound, as well as providing structural information through fragmentation analysis.

Molecular Weight Confirmation: The molecular formula for this compound is C₁₁H₉NO₄. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the elemental composition.

Monoisotopic Mass: 219.0532 g/mol

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to produce smaller, characteristic ions that reveal the molecule's structure. Key fragmentation pathways for the negative ion [M-H]⁻ would likely include:

Loss of CO₂: A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 174.06. libretexts.org

Loss of CO: Subsequent loss of carbon monoxide from the keto group, resulting in a fragment at m/z 146.06.

Cleavage of the side chain: Fragmentation could lead to the formation of a stable 4-methoxy-3-indolyl cation. A related fragmentation for a 5-methoxy-indole derivative produced a key fragment at m/z 174, corresponding to the loss of the side chain. researchgate.net

Table 3: Predicted ESI-MS Fragmentation for this compound ([M-H]⁻ Ion)

| m/z (calculated) | Proposed Fragment | Formula of Lost Neutral |

| 218.0459 | [M-H]⁻ | - |

| 174.0555 | [M-H-CO₂]⁻ | CO₂ |

| 146.0606 | [M-H-CO₂-CO]⁻ | CO₂, CO |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While spectroscopic methods determine connectivity, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state, should a suitable single crystal be obtained. This technique would definitively confirm the planarity of the indole ring system and the geometry of the α-keto acid side chain.

Furthermore, it would reveal crucial information about the solid-state conformation, including the torsion angles between the indole ring and the side chain. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the indole N-H, which dictate the crystal packing arrangement. Although no public crystal structure for this specific compound is currently available, X-ray crystallography remains the gold standard for determining absolute structure and solid-state conformation. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid, DFT calculations are employed to determine its most stable three-dimensional shape (molecular geometry) and to understand its electronic properties.

Researchers often use basis sets like B3LYP/6-311G(d,p) to perform geometry optimization, which calculates the lowest energy and, therefore, most stable conformation of the molecule. epstem.netepstem.net Such calculations for the closely related compound, methyl 2-(1H-indol-3-yl)-2-oxoacetate, have been performed to characterize its structure. bohrium.com

Key electronic properties derived from DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. bohrium.com A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. bohrium.com These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other molecules and biological targets. bohrium.com

Table 1: Representative DFT Calculation Parameters for Indole (B1671886) Derivatives This table is illustrative, based on typical methods found in the literature for similar compounds.

| Parameter | Method/Basis Set | Typical Application | Reference |

| Geometry Optimization | DFT / B3LYP / 6-311G(d,p) | Finding the most stable molecular structure. | epstem.net |

| Electronic Properties | TD-DFT | Calculating HOMO-LUMO energies and the energy gap. | epstem.net |

| Charge Distribution | MEP Analysis | Predicting sites for electrophilic and nucleophilic attack. | bohrium.com |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action in vitro.

For a compound like this compound, docking simulations can identify potential binding modes within the active site of a target protein. Indole derivatives are known to interact with a variety of biological targets. nih.govmdpi.com For instance, indoleamine 2,3-dioxygenase-1 (IDO1), a cytosolic enzyme involved in tryptophan catabolism, is a known target for indole-based inhibitors. nih.gov Molecular docking studies on novel indole derivatives have revealed possible binding modes to target proteins, elucidating key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

The results of docking simulations are often expressed as a binding energy or docking score, with lower energy values indicating a more favorable and stable interaction. mdpi.com These simulations can guide the design of more potent and selective analogs by identifying which functional groups on the ligand are most important for binding. mdpi.com

Table 2: Potential Protein Targets for Indole-Based Compounds in Docking Studies This table lists examples of protein targets used in docking studies for various indole derivatives, suggesting potential targets for the title compound.

| Protein Target | PDB ID | Associated Function/Disease | Reference |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | - | Cancer Immunotherapy | nih.gov |

| Cyclin-dependent kinase 5 (CDK-5) | 3ig7 | Cancer | mdpi.com |

| E. coli MurB | - | Antibacterial | mdpi.com |

| Human Serum Albumin (HSA) | - | Pharmacokinetics | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.gov

A 2D-QSAR study on indole derivatives, for example, might correlate antioxidant activity with various molecular descriptors. mdpi.com These descriptors quantify different aspects of the molecule's structure, such as lipophilicity (e.g., LogP), electronic properties, and steric features (e.g., molar refractivity). mdpi.com The final QSAR model is an equation that links these descriptors to the observed activity. nih.gov

The robustness and predictive power of a QSAR model are validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov A reliable QSAR model can be a valuable tool in the lead optimization phase of drug discovery, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. mdpi.commdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations that a molecule can adopt. For molecules with rotatable bonds, like this compound, multiple conformations can exist.

Studies on related indol-3-yl-glyoxalylamides have shown that restricted rotation around the amide bond can lead to different rotamers (conformational isomers), such as syn- and anti-periplanar forms. researchgate.net The presence and relative population of these rotamers can be observed using techniques like NMR spectroscopy and confirmed through computational energy calculations. researchgate.net The identification of the most stable or "bioactive" conformation is crucial for understanding how the ligand fits into a protein's binding site. nih.gov

Molecular Dynamics (MD) simulations can further investigate the conformational flexibility of the molecule over time, providing a more dynamic picture of its behavior in a biological environment, such as in solution or when bound to a protein.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical predictions are often compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net These calculated values are often plotted against experimental shifts, and a high linear correlation (R²) indicates a good agreement between the calculated structure and the actual molecule. epstem.netepstem.net

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. epstem.net These frequencies correspond to the absorption peaks in an experimental IR spectrum, helping to identify the presence of specific functional groups (e.g., C=O, N-H, O-H). bohrium.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelength of maximum absorption (λmax) which can be compared with experimental UV-Vis spectra. epstem.net

Table 3: Correlation between Experimental and Calculated Spectroscopic Data for a Related Compound This table illustrates the typical high correlation achieved between experimental and DFT-calculated NMR chemical shifts for a complex organic molecule, as reported in the literature.

| Spectrum | Method | Correlation Coefficient (R²) | Reference |

| ¹³C NMR (in DMSO) | DFT/B3LYP | 0.9971 | epstem.net |

| ¹H NMR (in DMSO) | DFT/B3LYP | 0.8252 | epstem.net |

| ¹³C NMR (in vacuum) | DFT/B3PW91 | 0.9953 | epstem.net |

| ¹H NMR (in vacuum) | DFT/B3PW91 | 0.8403 | epstem.net |

Exploration of Biochemical and Metabolic Interactions

Role as Potential Enzyme Substrates or Inhibitors in In Vitro Systems

Currently, there is a lack of specific published research investigating 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid as either a substrate or an inhibitor of enzymes in in vitro settings. While related methoxy-indole compounds have been studied for their biological activities, direct enzymatic assays involving this specific molecule have not been reported in the available scientific literature.

Interrogation of Indole-Related Metabolic Pathways

The metabolism of indole-containing compounds, particularly those derived from the amino acid tryptophan, is a well-established field of study. These pathways are crucial for the biosynthesis of signaling molecules like auxins in plants and for various physiological processes in other organisms. nih.govnih.gov

Connection to Tryptophan Metabolism and its Intermediates

The primary pathway for tryptophan-dependent biosynthesis of the major plant auxin, indole-3-acetic acid (IAA), often proceeds through the intermediate indole-3-pyruvic acid (IPA). nih.govplos.orgcaymanchem.com This pathway involves the transamination of tryptophan to form IPA, which is then decarboxylated to indole-3-acetaldehyde and subsequently oxidized to IAA. nih.gov IPA itself is known to be an unstable compound. nih.govplos.org

While this compound shares structural similarities with indole-3-pyruvic acid, there is no direct scientific evidence to date that explicitly links it to the tryptophan metabolic pathway or establishes it as a direct derivative or analog of intermediates like indole-3-pyruvic acid or indole-3-acetic acid.

Investigation as a Biosynthetic Precursor or Metabolite

There is currently no available research that identifies this compound as a biosynthetic precursor for other compounds or as a metabolite resulting from the breakdown of larger molecules. For instance, the related compound 5-methoxy-2-methyl-3-indole acetic acid is a known metabolite of the drug indomethacin. nih.govnih.gov However, similar metabolic studies for this compound have not been documented.

Development as Biochemical Probes and Research Tools

The use of small molecules as probes to investigate biological pathways is a common technique in chemical biology. However, there are no reports in the scientific literature describing the development or application of this compound as a biochemical probe or a research tool for studying specific biological processes.

Studies of Interactions with Biological Macromolecules (e.g., in vitro binding assays)

The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to their biological function. In vitro binding assays are standard methods to characterize these interactions. To date, no studies have been published that detail the results of in vitro binding assays between this compound and any biological macromolecules.

Advanced Analytical Methodologies for Purity and Quantitative Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of indole (B1671886) derivatives due to its high resolution, sensitivity, and precision. For a compound like 2-(4-Methoxy-3-indolyl)-2-oxoacetic Acid, a reverse-phase HPLC method is typically employed.

Methodology: In a common setup, an octadecyl-functionalized silica (B1680970) gel column (C18) is used as the stationary phase. ptfarm.pl The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like a phosphate (B84403) buffer, with its pH adjusted to ensure the analyte is in a suitable ionic state. ptfarm.plresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, may be used to achieve optimal separation of the main compound from any impurities or degradation products. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the indole chromophore exhibits strong absorbance. ptfarm.pl

Application in Research: The HPLC method allows for the separation and quantification of the target compound from starting materials, intermediates, and by-products of the synthesis process. By comparing the peak area of the analyte in a sample to that of a certified reference standard, the precise quantity and purity can be determined. Method validation is crucial and involves assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a validated HPLC method for a related indolocarbazole derivative demonstrated excellent linearity with a correlation coefficient of 0.9998 and high accuracy with mean recovery values between 98.0% and 102.0%. pensoft.net

Table 1: Representative HPLC Validation Parameters for an Indole Derivative This table presents example data based on findings for a related indolocarbazole derivative to illustrate typical validation results. pensoft.net

| Parameter | Specification/Criteria | Example Result |

| Linearity (Correlation Coefficient, r) | r ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery was within the specified range |

| Precision (Relative Standard Deviation, RSD) | RSD ≤ 2.0% | RSD did not exceed 1.00% |

| Limit of Detection (LOD) | Report value | 3.15 µg/mL |

| Limit of Quantitation (LOQ) | Report value | 9.57 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro However, direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation.

Derivatization: To overcome these limitations, the compound must first be converted into a more volatile and thermally stable derivative. A common approach is acylation or silylation, which targets the carboxylic acid and indole nitrogen functional groups. For example, in the analysis of structurally similar methoxyphenethylamines, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) was necessary. nih.gov This process creates acylated derivatives that are more amenable to GC analysis and can yield unique fragment ions in their mass spectra, allowing for clear identification and differentiation from isomeric forms. nih.gov

Analytical Process: The derivatized sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column (e.g., an HP-5MS). notulaebotanicae.ro The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. nih.gov GC-MS is highly effective for identifying trace-level impurities, provided they can be suitably derivatized. notulaebotanicae.ronih.gov

Chromatographic Techniques for Separation and Isolation in Complex Mixtures (e.g., Column Chromatography)

When this compound is synthesized or extracted from a biological matrix, it is often part of a complex mixture. Column chromatography is a fundamental and widely used technique for the purification and isolation of target compounds on a preparative scale. youtube.com

Principle of Separation: The technique works by exploiting differences in the polarity of the components in the mixture. youtube.com A glass column is packed with a solid stationary phase, most commonly silica gel, and the crude mixture is loaded onto the top. youtube.com A liquid mobile phase, or eluent, is then passed through the column. Compounds with lower polarity travel down the column more quickly with the eluent, while more polar compounds interact more strongly with the polar silica gel and move down more slowly. By collecting the eluent in different fractions over time, the components of the mixture can be effectively separated. youtube.com This method is explicitly mentioned as a purification strategy for the closely related compound 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid.

Other specialized techniques, such as reactive liquid-liquid extraction, can also be employed for isolating carboxylic acids from complex, bio-based process streams by using amine-based extractants. elsevierpure.com

Standardization and Validation of Analytical Protocols for Research Applications

For research findings to be considered credible and reproducible, the analytical methods used must be rigorously standardized and validated. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net According to international guidelines such as the ICH Q2(R2), this involves evaluating several key performance characteristics. fda.gov

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. fda.govgavinpublishers.com For chromatographic methods, this is often demonstrated by achieving adequate resolution between peaks. fda.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percentage of recovery. pensoft.netresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

Standardizing protocols based on these validated parameters ensures that analytical data pertaining to this compound are accurate and reliable across different experiments and laboratories.

Future Research Directions and Perspectives

Unexplored Synthetic Avenues for Complex Indole-Glyoxylic Acid Architectures

While the fundamental synthesis of indole-glyoxylic acids is established, significant opportunities exist for creating more complex and functionally diverse molecular architectures. Future synthetic efforts could move beyond simple derivatives and explore novel methodologies to build sophisticated molecular frameworks.

Recent advances in the functionalization of indole (B1671886) scaffolds, such as transition metal-catalyzed C-H activation, cross-coupling reactions, and photocatalysis, offer powerful tools that remain largely untapped for this specific class of compounds. researchgate.netcofc.edu Strategies that have been successful for other indole derivatives, like those summarized in the table below, could be adapted to the 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid core.

Table 1: Modern Synthetic Strategies for Indole Functionalization

| Synthetic Strategy | Description | Potential Application for Indole-Glyoxylic Acids |

|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, allowing for the introduction of new substituents without pre-functionalized starting materials. researchgate.net | Enables regioselective introduction of alkyl, aryl, or other functional groups at various positions of the indole ring to create novel analogs. |

| Cross-Coupling Reactions | Palladium, nickel, or copper-catalyzed reactions (e.g., Suzuki, Heck) that form carbon-carbon or carbon-heteroatom bonds. researchgate.net | Allows for the coupling of complex fragments to the indole core, building intricate molecular architectures with tailored properties. |

| Photocatalysis | Use of light to drive chemical reactions, often enabling unique transformations under mild conditions. cofc.edu | Facilitates novel cyclization or addition reactions that are difficult to achieve with traditional thermal methods, leading to new heterocyclic systems. |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains portions of all components. researchgate.net | Provides a highly efficient route to rapidly assemble complex indole-glyoxylic acid derivatives from simple starting materials in a single pot. |

Furthermore, the development of stereoselective methods to convert the planar indole ring into three-dimensional indoline (B122111) skeletons is a significant challenge and a promising future direction. researchgate.net Applying such dearomatization strategies to this compound could generate novel chiral scaffolds with unique biological activities.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new reactions. Future research should focus on detailed kinetic and computational studies to elucidate the intricate steps of its chemical behavior.

Advanced mechanistic studies could investigate:

Oxidation-Reduction Chemistry: The glyoxylic acid moiety is susceptible to oxidation. rsc.orgresearchgate.net Detailed kinetic studies, similar to those performed on glyoxylic acid with metal oxidants, could reveal the stability and reactivity of the 2-oxoacetic acid side chain under various conditions. rsc.org

Electrophilic and Nucleophilic Reactions: The indole nucleus is an electron-rich heterocycle. researchgate.net Mechanistic studies on its reactions with various electrophiles and nucleophiles would provide a quantitative basis for its reactivity and selectivity.

Computational Modeling: Quantum chemical calculations can be employed to model reaction pathways, predict transition states, and understand the kinetics of transformations, as has been done for the atmospheric oxidation of indole. copernicus.org This approach can predict the most likely products of a given reaction and guide experimental design.

Enzymatic Transformations: The conversion of indole derivatives is central to biosynthetic pathways, such as the multistep transformation catalyzed by indole-3-glycerol phosphate (B84403) synthase. montclair.edu Investigating how enzymes could metabolize or transform this compound could provide insights into its biological fate and potential for biocatalytic synthesis.

Development of Novel Research Probes and Tool Compounds

The inherent biological relevance of the indole scaffold makes this compound an excellent starting point for the development of chemical probes and tool compounds to investigate biological systems. mskcc.orgmdpi.comresearchgate.net The indole-3-glyoxylamide (B122210) substructure, in particular, is considered a privileged scaffold for designing molecules that can interact with various proteins. nih.gov

Future research in this area could focus on:

Fluorescent Probes: By incorporating fluorophores or designing derivatives with inherent fluorescence, novel probes can be developed. Indole derivatives have been successfully designed as pH sensors and for detecting specific ions or molecules. mdpi.comnih.gov Modifying the this compound structure could yield probes for bioimaging and sensing applications.

Protein Ligands and Inhibitors: The indole ring is a key feature in many compounds designed to inhibit specific protein targets, such as HIV gp41 and the anti-apoptotic protein Bcl-2. nih.govmdpi.comnih.gov By synthesizing libraries of derivatives, such as the amides and esters of this compound, new inhibitors for targets like kinases, proteases, or protein-protein interactions can be discovered. nih.gov

Affinity-Based Probes: Attaching biotin (B1667282) or other tags to derivatives of this compound would enable their use in affinity chromatography and mass spectrometry-based proteomics to identify their cellular binding partners.

Integration with Systems Biology and Cheminformatics for Pathway Mapping

The intersection of chemistry with data science and biology offers powerful new ways to understand the function of molecules like this compound in a broader biological context.

Cheminformatics-Guided Discovery: Cheminformatics tools can be used to analyze large databases of chemical structures and bioactivity data to guide research. mdpi.com A recent study on marine natural product-inspired indole-3-glyoxylamides demonstrated how cheminformatics can successfully direct the synthesis and biological testing of new compounds. nih.govmdpi.com This approach could be applied to this compound to:

Visualize and explore the "biologically relevant chemical space" around the scaffold. mdpi.com

Predict potential biological targets using molecular docking and other computational methods. youtube.com

Design focused libraries of derivatives with a higher probability of exhibiting desired biological activities. nih.gov

Systems Biology and Metabolomics: Indole and its derivatives are key metabolites produced from tryptophan by the gut microbiota, and they play crucial roles in host-microbe interactions, immunity, and metabolic regulation. nih.govfrontiersin.orgnih.gov Integrating this compound into systems biology research could involve:

Metabolic Pathway Analysis: Using metabolomics techniques to track the transformation of the compound in cellular or animal models. mdpi.comnih.gov This would help map its metabolic fate and identify its downstream products.

Network Analysis: Investigating how the compound and its metabolites perturb biological networks, such as gene expression networks or protein interaction maps. nih.gov This can reveal its mechanism of action on a systemic level.

Microbiota Studies: Exploring how gut bacteria might metabolize this compound and how the compound, in turn, might influence the composition and function of the gut microbiome. nih.gov

By combining these advanced approaches, future research can unlock the full potential of this compound, transitioning it from a simple chemical entity to a valuable tool for synthesis, mechanistic discovery, and biological exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.